molecular formula C15H20O B8429058 (4-Propionylcyclohexyl)benzene CAS No. 88069-93-6

(4-Propionylcyclohexyl)benzene

Cat. No.: B8429058
CAS No.: 88069-93-6
M. Wt: 216.32 g/mol
InChI Key: ZODJTCYWBLZPQV-UHFFFAOYSA-N
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Description

(4-Propionylcyclohexyl)benzene (CAS: 88069-93-6), also known as 1-(4-phenylcyclohexyl)propan-1-one, is a cyclohexyl-substituted aromatic ketone. Its molecular formula is C₁₅H₂₀O, with a molecular weight of 216.320 g/mol . The compound features a benzene ring attached to a cyclohexane ring, which is further substituted with a propionyl (propan-1-one) group. With 0 hydrogen-bond donors and 1 hydrogen-bond acceptor, it exhibits moderate polarity, making it soluble in organic solvents like dichloromethane or toluene.

Properties

CAS No.

88069-93-6

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-(4-phenylcyclohexyl)propan-1-one

InChI

InChI=1S/C15H20O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3

InChI Key

ZODJTCYWBLZPQV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCC(CC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The table below compares (4-Propionylcyclohexyl)benzene with three structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications/Notes
This compound 88069-93-6 C₁₅H₂₀O 216.320 Ketone (propionyl) Lab-scale synthesis, material intermediates
4-Acetylcyclohexylbenzene N/A* C₁₄H₁₈O 202.29 (calculated) Ketone (acetyl) Hypothetical analog; shorter chain may reduce lipophilicity
(4-Benzoylcyclohexyl)benzene N/A* C₁₉H₂₀O 264.37 (calculated) Ketone (benzoyl) Increased aromaticity may enhance rigidity
4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate 96155-68-9 C₂₇H₃₄O₂ 406.56 Ester (benzoate) Liquid crystal research, lab use only
Key Observations:

Substituting with benzoyl introduces a bulkier aromatic group, increasing molecular weight and rigidity, which could affect crystallinity or thermal stability. The benzoate ester derivative (CAS 96155-68-9) has a distinct ester linkage, enabling applications in liquid crystals or polymer additives.

Cyclohexyl vs. Other Cyclic Groups :

  • Cyclohexyl rings confer conformational flexibility compared to rigid aromatic systems. For example, 4-propylphenyl benzoate derivatives (e.g., CAS 96155-68-9) incorporate a trans-4-butylcyclohexyl group, which may enhance mesomorphic properties in liquid crystals.

Physicochemical Properties and Reactivity

While explicit data on melting/boiling points or solubility are unavailable for this compound, comparisons can be inferred:

  • Lipophilicity : The propionyl group (C₃H₅O) likely increases lipophilicity compared to acetyl (C₂H₃O) but less than benzoyl (C₇H₅O).
  • Reactivity : The ketone group is susceptible to nucleophilic attacks (e.g., Grignard reactions), similar to other aromatic ketones. Esters (e.g., CAS 96155-68-9) undergo hydrolysis under acidic/basic conditions.

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